An In-depth Technical Guide to the Synthesis and Characterization of Diphenyltin Compounds
An In-depth Technical Guide to the Synthesis and Characterization of Diphenyltin Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing diphenyltin compounds. It is designed to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to illustrate key processes. The information is curated for professionals engaged in organometallic chemistry, materials science, and drug discovery, where organotin compounds, particularly diphenyltin derivatives, are of significant interest for their potential as catalysts, stabilizers, and therapeutic agents.[1][2][3]
Synthesis of Diphenyltin Compounds
The synthesis of diphenyltin derivatives typically begins with a suitable precursor, most commonly diphenyltin dichloride (Ph₂SnCl₂). This key intermediate can be synthesized through several established methods, which then opens pathways to a variety of other diphenyltin compounds through substitution or reduction reactions.
Synthesis of Diphenyltin Dichloride (Ph₂SnCl₂)
Diphenyltin dichloride is a foundational precursor for many other diphenyltin compounds.[2] The two primary industrial and laboratory-scale synthesis routes are the Kocheshkov redistribution reaction and the Grignard reaction.[4][5]
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Kocheshkov Redistribution: This method involves the reaction of tetraphenyltin (Ph₄Sn) with tin tetrachloride (SnCl₄) at elevated temperatures. The stoichiometry of the reactants determines the primary product. For diphenyltin dichloride, a 1:1 molar ratio is used.[5]
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Reaction: Ph₄Sn + SnCl₄ → 2 Ph₂SnCl₂
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Grignard Reaction: This classic organometallic reaction uses a Grignard reagent, phenylmagnesium bromide (PhMgBr), to introduce phenyl groups to tin tetrachloride. Careful control of the stoichiometry is crucial to favor the formation of the diphenyl-substituted product.[5][6][7]
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Reaction: 2 PhMgBr + SnCl₄ → Ph₂SnCl₂ + 2 MgBrCl
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Synthesis of Diphenyltin Derivatives
Once obtained, diphenyltin dichloride can be used to synthesize a range of derivatives. Key examples include the reduction to diphenyltin dihydride and substitution reactions to form complexes like dithiocarbamates.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key diphenyltin compounds.
Protocol: Synthesis of Diphenyltin Dihydride (Ph₂SnH₂) via Reduction
This protocol details the reduction of diphenyltin dichloride using lithium aluminum hydride (LiAlH₄).[8]
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Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under an inert, anhydrous nitrogen atmosphere throughout the reaction.
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Reagents: Anhydrous diethyl ether is used as the solvent. Diphenyltin dichloride (Ph₂SnCl₂) and lithium aluminum hydride (LiAlH₄) are the reactants.
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Procedure: a. A solution of diphenyltin dichloride in anhydrous diethyl ether is charged into the reaction flask. b. The flask is cooled to 0 °C in an ice bath. c. A solution of lithium aluminum hydride (0.5 molar equivalents relative to Ph₂SnCl₂) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. The stoichiometry is critical to prevent over-reduction.[8] d. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
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Workup and Purification: a. The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C to decompose excess LiAlH₄. b. The resulting mixture is filtered to remove the inorganic salts (LiCl and AlCl₃). c. The organic filtrate is collected and the solvent is removed under reduced pressure to yield diphenyltin dihydride. Note: Diphenyltin dihydride can be unstable and may decompose upon heating, sometimes yielding metallic tin and benzene.[9]
Protocol: Synthesis of Diphenyltin(IV) Diallyldithiocarbamate
This protocol describes an in situ method for preparing a dithiocarbamate complex.[10]
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Setup: A round-bottom flask is equipped with a magnetic stirrer and cooled in an ice bath to approximately 4 °C.
-
Reagents: Diallylamine, carbon disulfide (CS₂), and diphenyltin dichloride (Ph₂SnCl₂) are used. Ethanol serves as the solvent.
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Procedure: a. Diallylamine (30 mmol) is dissolved in ethanol in the cooled flask. b. Carbon disulfide (30 mmol) is added directly to the diallylamine solution. The mixture is stirred at 4 °C for 2 hours to facilitate the formation of the dithiocarbamate ligand. c. A solution of diphenyltin dichloride (15 mmol, 0.5 equivalents) in ethanol is added dropwise to the reaction mixture. d. The mixture is stirred for an additional 2-3 hours at the same temperature.
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Workup and Purification: a. The precipitate that forms is collected by filtration. b. The solid product is washed with cold ethanol to remove any unreacted starting materials and byproducts. c. The purified product is dried in a desiccator.[10]
Characterization Methods
A multi-technique approach is essential for the unambiguous structural elucidation and characterization of diphenyltin compounds.
Spectroscopic and Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of organotin compounds in solution.[11]
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¹H and ¹³C NMR: Provide information about the organic ligands (e.g., phenyl groups) attached to the tin atom. Aromatic protons of the phenyl group typically appear in the range of 7.2-8.1 ppm in ¹H NMR spectra.[12]
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¹¹⁹Sn NMR: This technique is highly sensitive to the coordination number and geometry of the tin center. The chemical shifts can indicate whether the tin atom is four-, five-, or six-coordinate.[11][13] For example, a ¹¹⁹Sn signal at -467 ppm is indicative of a hexacoordinated tin center in a dithiocarbamate complex.[13]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of bonds within the molecule, confirming the presence of specific functional groups and the coordination of ligands to the tin atom.[14][15]
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Key Bands: New bands appearing in the regions of 500-580 cm⁻¹ and 440-450 cm⁻¹ can often be assigned to Sn-O and Sn-N vibrations, respectively.[11] The Sn-C stretching vibration for diphenyltin compounds is typically found in the far-IR region.[12] A strong absorption band between 325–386 cm⁻¹ can indicate Sn-S stretching.[12]
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Mass Spectrometry (MS): MS provides information on the molecular weight and isotopic distribution of the compound, which is characteristic for tin. Fragmentation patterns observed in the mass spectrum can help confirm the structure.[16][17] Electrospray ionization (ESI) is a common technique for analyzing organotin complexes.[16]
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X-Ray Crystallography: This is the definitive method for determining the solid-state molecular structure, including precise bond lengths, bond angles, and the coordination geometry around the tin atom.[18][19] For many diphenyltin complexes, it reveals distorted trigonal bipyramidal or octahedral geometries.[20][21]
Data Presentation
The following tables summarize key quantitative data for representative diphenyltin compounds.
Table 1: Physicochemical Properties of Diphenyltin Dichloride
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₀Cl₂Sn | [2][22] |
| Molecular Weight | 343.81 g/mol | [22][23] |
| Appearance | White to light yellow crystalline solid | [2][22][24] |
| Melting Point | 41-43 °C | [22][24][25] |
| Boiling Point | 333-337 °C (decomposes) | [22][24] |
| Solubility | Sparingly soluble in water (2.4E-3 g/L at 25°C); moderately soluble in organic solvents. | [2][24][25] |
Table 2: Representative Spectroscopic Data for Diphenyltin Derivatives
| Technique | Feature | Typical Range / Observation | Compound Class | Reference(s) |
| ¹H NMR | Aromatic Protons (Ph-Sn) | δ 7.2 - 8.1 ppm | General Diphenyltin | [12] |
| ¹¹⁹Sn NMR | Chemical Shift | δ ~ -467 ppm | Hexacoordinated Dithiocarbamate | [13] |
| FTIR | ν(Sn-O) | 503 - 580 cm⁻¹ | Carboxylates/Oxides | [11][26] |
| FTIR | ν(Sn-N) | 439 - 540 cm⁻¹ | Amine/Imine Complexes | [11][26] |
| FTIR | ν(Sn-S) | 325 - 386 cm⁻¹ | Dithiocarbamates | [12] |
| FTIR | ν(Sn-C) | ~260 cm⁻¹ | General Diphenyltin | [12] |
Table 3: In Vitro Cytotoxicity of Selected Diphenyltin(IV) Dithiocarbamate Compounds
Many diphenyltin compounds are investigated for their potential as anticancer agents. Their efficacy is often reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency.
| Compound | Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Diphenyltin(IV) diisopropyl dithiocarbamate | Jurkat E6.1 (T-cell leukemia) | 1.05 - 1.45 | [27] |
| Diphenyltin(IV) diisopropyl dithiocarbamate | CCL-119 (leukemia) | 4.16 ± 0.44 | [28] |
| Diphenyltin(IV) dithiocarbamate derivatives | CCL-119 (leukemia) | 0.18 - 3.10 | [1] |
| Diphenyltin(IV) N-methyl-N-hydroxyethyldithiocarbamate | KMST-6 (fibrosarcoma) | 2.52 ± 0.02 | [13] |
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 1135-99-5: Diphenyltin dichloride | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. researchgate.net [researchgate.net]
- 17. sciex.jp [sciex.jp]
- 18. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. strem.com [strem.com]
- 23. Diphenyltin dichloride | C12H10Cl2Sn | CID 14342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 1135-99-5 CAS MSDS (DIPHENYLTIN DICHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 25. Diphenyltin dichloride, 90+% | Fisher Scientific [fishersci.ca]
- 26. rsc.org [rsc.org]
- 27. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cytotoxicity of Diphenyltin(IV) Diisopropyl Dithiocarbamate Compound on Acute Lymphoblastic Leukemia Cells, CCL-119 (CCRF-CEM)[v1] | Preprints.org [preprints.org]
